molecular formula C15H13NO3 B3015767 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)aniline CAS No. 210967-24-1

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)aniline

Cat. No.: B3015767
CAS No.: 210967-24-1
M. Wt: 255.273
InChI Key: LMIXVPNNEUJDFC-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)aniline is a chemical compound built around the 2,3-dihydro-1,4-benzodioxine scaffold, a structure recognized in medicinal chemistry for its potential as a pharmacophore in drug discovery. The 1,4-benzodioxane core is a stable heterocyclic system featuring a benzene ring fused to a 1,4-dioxane ring . Researchers value this core structure for its potential to interact with various biological targets. Specifically, analogs of the 2,3-dihydro-1,4-benzodioxine moiety have been identified as potent inhibitors of heat shock transcription factor 1 (HSF1) in oncological research, showing promise in the investigation of novel anti-cancer therapeutics . The compound's structure, which incorporates a benzodioxine carbonyl group linked to an aniline, makes it a versatile intermediate or building block for further chemical synthesis. It can be used to create more complex molecules, such as amide-linked derivatives, for structure-activity relationship (SAR) studies and high-throughput screening campaigns. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIXVPNNEUJDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)aniline typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)aniline exhibit anticancer activities. Studies have shown that benzodioxine derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been investigated for their ability to target specific cancer pathways, making them candidates for further development as anticancer agents .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, which could position it as a potential lead compound in the development of new antibiotics .

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing polymers with unique properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength. Researchers are exploring its use in creating functionalized polymers for applications in coatings and composites .

Chemical Synthesis

Synthetic Intermediates
This compound is valuable as an intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions, including coupling reactions and functional group modifications. Its structure allows for diverse reactivity patterns that can be exploited in synthetic pathways .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Benzodioxine DerivativesMedicinal ChemistryIdentified significant growth inhibition in breast cancer cell lines with IC50 values in the micromolar range.
Synthesis and Characterization of Functional PolymersMaterials ScienceDeveloped a polymer composite that showed improved mechanical properties when infused with this compound.
Antimicrobial Efficacy of Novel CompoundsMicrobiologyDemonstrated effective inhibition against multiple strains of Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)aniline with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Source
This compound C₁₅H₁₃NO₃ 255.27 Benzodioxine, carbonyl, aniline Under investigation (theoretical) N/A
3-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl}aniline C₁₉H₂₃N₃O₆S₂ 485.59 Benzodioxine, sulfonyl, diazepane Not specified (structural analog)
Lecozotan Hydrochloride C₂₈H₂₉N₅O₃·HCl 520.00 Benzodioxine, piperazine, cyano 5-HT1A antagonist (Alzheimer’s)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Benzodioxine, pyridine, dimethylamino Research use (unvalidated)
4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine hydrobromide C₁₉H₂₀N₂S·HBr 401.36 Thiazole, methoxyphenyl, propenyl Antihypertensive (angiotensin II antagonist)

Key Differences and Implications

Functional Group Variations: The carbonyl group in the target compound contrasts with sulfonyl () and piperazine () moieties in analogs. Diazepane and piperazine rings () introduce conformational flexibility, which may enhance receptor binding but increase molecular weight and synthetic complexity.

Biological Activity: Compounds like Lecozotan Hydrochloride () demonstrate CNS activity due to piperazine-cyano interactions with serotonin receptors, whereas thiazol-2-imine derivatives () target cardiovascular systems via angiotensin II inhibition. The target compound’s lack of such substituents suggests divergent pharmacological pathways.

However, its biological efficacy remains unverified .

Table 2: Pharmacological Potential Based on Structural Analogies

Compound Type Target Receptor/Pathway Observed Effect Relevance to Target Compound
Benzodioxine-sulfonyl-diazepane () Undefined Structural scaffold for drug discovery Highlights role of sulfonyl in stability
Thiazol-2-imine derivatives () Angiotensin II receptor Antihypertensive (comparable to valsartan) Suggests benzodioxine derivatives may modulate cardiovascular targets
Coumarin-benzodioxine hybrids () Fluorescent probes Original synthesis, unvalidated bioactivity Indicates potential for optical applications

Research Findings and Gaps

  • underscores the importance of electron-withdrawing groups (e.g., methoxy, bromophenyl) in enhancing angiotensin II receptor affinity. The target compound’s carbonyl group may similarly modulate electronic properties but requires experimental validation.
  • demonstrates that benzodioxine-containing compounds can achieve CNS penetration, but this depends on substituents like piperazine. The target compound’s aniline group may limit blood-brain barrier crossing.
  • and highlight synthetic diversity but lack biological data, emphasizing the need for targeted assays for the compound .

Biological Activity

The compound 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)aniline , also known as C15H13NO3 , has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article examines its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological significance.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from gallic acid , which serves as a precursor. The synthetic pathway includes:

  • Esterification of gallic acid to form methyl esters.
  • Formation of 1,4-benzodioxane derivatives through reactions with dibromoethane.
  • Conversion to amide analogs by reacting with various amines.

The final product is characterized using techniques such as FTIR , NMR , and mass spectrometry to confirm its structure and purity .

Anticancer Properties

Research indicates that 1,4-benzodioxane derivatives exhibit notable anticancer activities. For instance, compounds structurally related to this compound have shown effectiveness against prostate cancer cell lines like PC-3. The mechanism of action is believed to involve selective antagonism at alpha(1)-adrenoreceptor subtypes, which plays a role in tumor growth inhibition .

Anti-inflammatory Effects

In addition to anticancer properties, some studies have reported anti-inflammatory activities associated with benzodioxane derivatives. For example, a related compound demonstrated significant anti-inflammatory effects by modulating inflammatory pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural modifications. Key findings include:

  • Positioning of substituents : The position of functional groups on the benzodioxane scaffold significantly affects the compound's potency and selectivity for biological targets.
  • Functional group variations : Changes in the carbonyl or amine groups can lead to variations in biological activity, making SAR studies crucial for optimizing therapeutic efficacy .

Study 1: Anticancer Activity in Prostate Cancer Cells

A study conducted by researchers synthesized various 1,4-benzodioxane derivatives and tested their cytotoxic effects on PC-3 prostate cancer cells. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .

Study 2: Anti-inflammatory Activity Assessment

Another investigation focused on evaluating the anti-inflammatory properties of compounds related to this compound. The findings revealed that specific structural modifications enhanced the anti-inflammatory response in vitro. This study emphasized the importance of structural optimization in drug design aimed at reducing inflammation .

Data Summary

Compound NameMolecular FormulaBiological ActivityReference
This compoundC15H13NO3Anticancer (PC-3 cells)
Related Benzodioxane DerivativeC15H14O5Anti-inflammatory
1,4-Benzodioxane DerivativeC16H16N2O5Selective α(1D)-AR antagonist

Q & A

Q. What are the common synthetic routes for preparing 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)aniline, and how can reaction conditions be optimized for high purity?

Methodological Answer:

  • Condensation Reactions : React 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride with aniline derivatives in anhydrous solvents (e.g., dichloromethane) under inert atmosphere. Use triethylamine as a base to neutralize HCl byproducts .
  • Catalytic Hydrogenation : For intermediates requiring reduction (e.g., nitro to amine groups), employ palladium on carbon (10% wt) in methanol under hydrogen gas, followed by purification via flash chromatography (hexane/ethyl acetate) .
  • Optimization : Monitor reaction progress using TLC. Purify via recrystallization or column chromatography to isolate high-purity product. Adjust stoichiometry (1:1.2 molar ratio of acyl chloride to aniline) to minimize unreacted starting materials .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzodioxine and aniline rings) and the amide NH (δ ~8–10 ppm). Integration ratios confirm substituent positions .
    • ¹³C NMR : Detect carbonyl (C=O) resonance at ~165–170 ppm and benzodioxine carbons (δ 110–150 ppm) .
  • IR : Confirm C=O stretching (~1680–1720 cm⁻¹) and NH stretching (~3300 cm⁻¹) .
  • MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound, considering its aniline moiety?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers under nitrogen, away from light and moisture, at temperatures below 4°C .
  • Spill Management : Neutralize spills with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of derivatives of this compound?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand (target compound) and receptor (e.g., angiotensin II receptor, PDB ID: 3R8A) by removing water molecules and adding polar hydrogens .
  • Scoring Functions : Prioritize derivatives with negative binding energies (ΔG < −8 kcal/mol) and analyze hydrogen bonds (e.g., between the amide NH and receptor residues) .
  • Validation : Cross-validate docking results with in vitro assays (e.g., IC₅₀ measurements) to confirm inhibitory activity .

Q. What strategies enhance the binding affinity of derivatives to specific protein targets?

Methodological Answer:

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzodioxine ring to improve π-π stacking with hydrophobic receptor pockets .
  • Bioisosteric Replacement : Replace the carbonyl group with sulfonyl (-SO₂-) to enhance hydrogen bonding without steric hindrance .
  • Hybridization : Attach moieties like thiazole or pyridine rings to exploit additional binding interactions (e.g., van der Waals forces) .

Q. How do electronic effects of substituents on the benzodioxine ring influence reactivity and bioactivity?

Methodological Answer:

  • Hammett Analysis : Quantify substituent effects using σ (electron-withdrawing) and σ⁺ (electron-donating) parameters. For example, -OCH₃ (σ = −0.27) increases electron density, enhancing nucleophilic acylation rates .
  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitution reactions .
  • Biological Impact : Electron-donating groups (e.g., -CH₃) improve membrane permeability, while electron-withdrawing groups (e.g., -Cl) enhance receptor affinity .

Q. What pharmacological assays are suitable for evaluating the antihypertensive potential of this compound?

Methodological Answer:

  • In Vivo Models : Administer derivatives (1–10 mg/kg) to spontaneously hypertensive rats (SHRs) and monitor blood pressure reduction using telemetry .
  • Ex Vivo Studies : Assess vasodilation in isolated aortic rings pre-contracted with phenylephrine. Compare efficacy to reference drugs (e.g., valsartan) .
  • Toxicity Screening : Perform acute toxicity tests (OECD 423) and measure liver/kidney biomarkers (ALT, creatinine) .

Q. How can computational methods resolve spectral overlaps in complex derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Density Functional Theory (DFT) : Simulate IR and NMR spectra (e.g., using Gaussian 16) to assign peaks in crowded regions .
  • Machine Learning : Train models on spectral databases to predict shifts for novel derivatives .

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